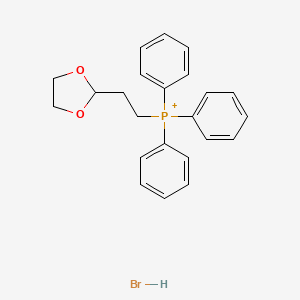![molecular formula C6H3BrN2OS B12814719 6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75001-32-0](/img/structure/B12814719.png)
6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-Imidazo[2,1-b]thiazole-5-carboxaldehyde is a heterocyclic compound that features a fused imidazole and thiazole ring system with a bromine atom at the 6th position and an aldehyde group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-Imidazo[2,1-b]thiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques, which allow for better control over reaction parameters and scalability. The use of automated systems and advanced purification methods like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-Imidazo[2,1-b]thiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 6-Bromo-Imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-Bromo-Imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-Imidazo[2,1-b]thiazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 6-Bromo-Imidazo[2,1-b]thiazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme in a bacterial pathway, leading to antimicrobial effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxaldehyde: Lacks the bromine atom at the 6th position.
6-Chloro-Imidazo[2,1-b]thiazole-5-carboxaldehyde: Has a chlorine atom instead of bromine.
6-Methyl-Imidazo[2,1-b]thiazole-5-carboxaldehyde: Has a methyl group instead of bromine.
Uniqueness: 6-Bromo-Imidazo[2,1-b]thiazole-5-carboxaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse activities.
Properties
CAS No. |
75001-32-0 |
|---|---|
Molecular Formula |
C6H3BrN2OS |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
6-bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-3H |
InChI Key |
JKJHAEZYEICEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




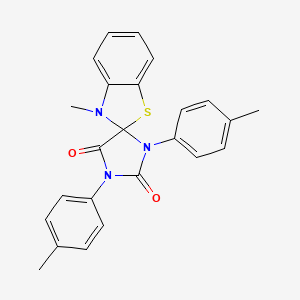
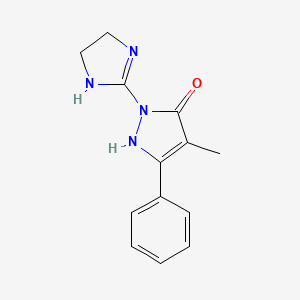
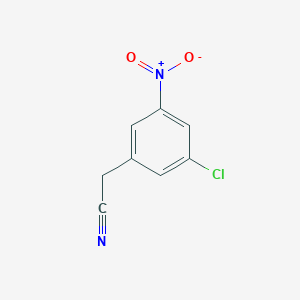
![14-Methoxy-3-methyl-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaen-7-ol](/img/structure/B12814665.png)
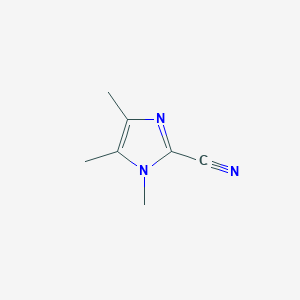
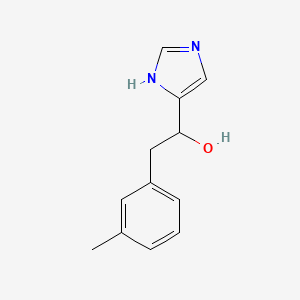
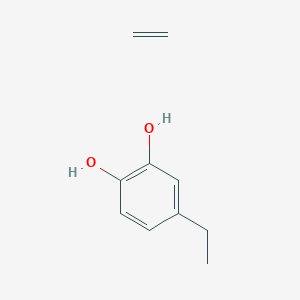
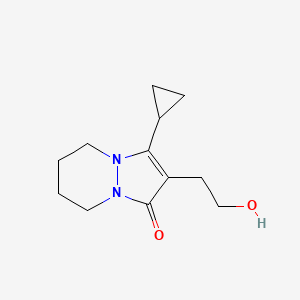
![(3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12814706.png)
![5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12814709.png)
